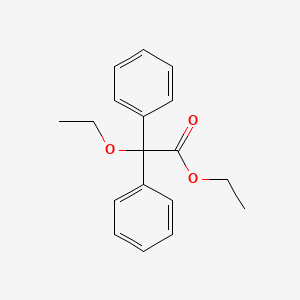
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique structure, which includes an ethoxy group, a phenyl group, and a benzeneacetic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester typically involves the esterification of benzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:
Benzeneacetic Acid+EthanolAcid CatalystEthyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, the removal of water during the reaction can shift the equilibrium towards the ester formation, enhancing the overall yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzeneacetic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to primary alcohols.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous conditions.
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Benzeneacetic acid and ethanol.
Reduction: Primary alcohols.
Aminolysis: Amides.
Scientific Research Applications
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active benzeneacetic acid, which can interact with enzymes and receptors in biological systems. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacks the phenyl and benzeneacetic acid moieties.
Methyl benzoate: Contains a benzoate group but differs in the alkyl group attached to the ester.
Ethyl benzoate: Similar in structure but lacks the ethoxy and alpha-phenyl groups.
Uniqueness
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester is unique due to its combination of an ethoxy group, a phenyl group, and a benzeneacetic acid ester moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
ethyl 2-ethoxy-2,2-diphenylacetate |
InChI |
InChI=1S/C18H20O3/c1-3-20-17(19)18(21-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
VUMZSQKBEJGTFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















